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Executive Summary

Bavisant, also known as JNJ-31001074 and subsequently BEN-2001, is a potent and
selective, orally active antagonist of the histamine H3 receptor.[1][2][3] Developed initially by
Johnson & Johnson, this small molecule was investigated for its potential therapeutic effects in
central nervous system disorders, primarily due to its ability to modulate the release of several
key neurotransmitters.[1][3] By blocking the presynaptic H3 autoreceptors, Bavisant was
shown to increase the levels of histamine, acetylcholine, norepinephrine, and dopamine in the
brain, thereby offering a novel mechanism for treating conditions such as Attention-
Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.

Despite promising preclinical data, a pivotal Phase 2 clinical trial in adults with ADHD did not
demonstrate statistically significant efficacy compared to placebo, leading to the discontinuation
of its development for this indication. Subsequently, under the designation BEN-2001, the
compound was investigated by BenevolentAl for the treatment of excessive daytime sleepiness
in patients with Parkinson's disease in the CASPAR trial. This whitepaper provides a
comprehensive technical overview of Bavisant, including its mechanism of action, a summary
of key quantitative data from preclinical and clinical studies, detailed experimental protocols for
seminal assays, and visualizations of its signaling pathway and experimental workflows.

Mechanism of Action
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Bavisant acts as a high-affinity antagonist at the histamine H3 receptor, a G protein-coupled
receptor primarily expressed in the central nervous system. The H3 receptor functions as a
presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of
histamine. It also acts as a presynaptic heteroreceptor on non-histaminergic neurons,
modulating the release of other important neurotransmitters such as acetylcholine,
norepinephrine, and dopamine.

By antagonizing the H3 receptor, Bavisant blocks this inhibitory feedback loop, leading to an
increased release of histamine and other neurotransmitters. This neurochemical cascade is
believed to underlie the potential therapeutic effects of Bavisant on wakefulness, cognition,
and attention. Preclinical studies have demonstrated that Bavisant increases acetylcholine
levels in the rat frontal cortex.

Quantitative Data
Preclinical Data

The following tables summarize the key preclinical in vitro and in vivo data for Bavisant (JNJ-
31001074).

Table 1: In Vitro Receptor Binding Affinity

Parameter Value Species Notes
Data from a

pKi 8.27 Human radioligand binding
assay.

Indicates low potential
hERG IC50 >10 uM Human for cardiac side
effects.

Table 2: Preclinical Pharmacokinetics in Rats
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Compoun Cmax AUC Bioavaila
Dose Tmax (h) t1/2 (h) .
d (ng/mL) (ng-h/mL)  Dbility (%)
Bavisant 3 mg/kg
] 155 £ 45 1.0+0.0 3.3+x04 557 +£117 26
(11j) (p-0.)

Data for Bavisant (referred to as compound 11j) from a preclinical study. Values are presented

as mean = SD.

Table 3: Ex Vivo Receptor Occupancy in Rats

Brain Receptor
Compound Dose (mgl/kg, p.o.) Concentration at Occupancy at 1h
1h (uM) (%)
Bavisant (11j) 3 1.2+0.2 87+3

Data for Bavisant (referred to as compound 11j). Values are presented as mean * SD.

Clinical Data

The following table summarizes the primary efficacy results from the Phase 2 clinical trial of
Bavisant in adults with ADHD (NCT00880217).

Table 4: Phase 2 Clinical Trial in Adults with ADHD (NCT00880217) - Primary Efficacy Outcome
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Mean Change from
Treatment Group Baseline in ADHD-RS-IV p-value vs. Placebo
Total Score (Day 42)

Placebo -8.8

Bavisant 1 mg/day -9.3 Not Statistically Superior
Bavisant 3 mg/day -11.2 Not Statistically Superior
Bavisant 10 mg/day -12.2 0.161

Atomoxetine 80 mg/day -15.3 < 0.005

OROS Methylphenidate 54
mg/day

-15.7 < 0.005

The primary efficacy endpoint was the change from baseline in the Attention Deficit
Hyperactivity Disorder Rating Scale, Version IV (ADHD-RS-1V) total score at day 42. A step-
down closed testing procedure was used, and since the 10 mg/day group was not statistically
superior to placebo, formal statistical comparisons for the lower doses were not performed.

CASPAR Trial (NCT03194217)

This Phase 2b study evaluated the efficacy and safety of three fixed doses of BEN-2001 (0.5,
1, and 3 mg/day) compared to placebo for the treatment of excessive daytime sleepiness in
subjects with Parkinson's disease. While the trial is listed as completed, detailed quantitative
results are not publicly available at this time.

Experimental Protocols

Histamine H3 Receptor Binding Assay (for Ki
Determination)

This protocol is a general representation of a radioligand binding assay used to determine the

affinity of a compound for the histamine H3 receptor.

o Tissue Preparation: Membranes are prepared from cells recombinantly expressing the
human histamine H3 receptor or from brain tissue known to have high H3 receptor density
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(e.g., rat cerebral cortex).

Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-N-alpha-methylhistamine,
is used as the ligand.

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCI (pH 7.4), is used.

Incubation: The tissue membranes, radioligand, and varying concentrations of the test
compound (Bavisant) are incubated together to allow for competitive binding.

Separation: The bound and free radioligand are separated by rapid filtration through glass
fiber filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound
radioligand, is measured using liquid scintillation counting.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50
value of the test compound, which is then converted to a Ki (inhibition constant) value using
the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This protocol provides a general framework for measuring neurotransmitter levels in the brain

of a freely moving animal following drug administration.

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain
region of interest (e.g., the prefrontal cortex or striatum) of an anesthetized rat.

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid at a slow,
constant flow rate.

Sample Collection: The dialysate, containing extracellular fluid from the brain region, is
collected at regular intervals.

Drug Administration: Bavisant is administered to the animal (e.g., orally or via injection).

Neurotransmitter Analysis: The collected dialysate samples are analyzed using high-
performance liquid chromatography (HPLC) with electrochemical detection to quantify the

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1667764?utm_src=pdf-body
https://www.benchchem.com/product/b1667764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine.

o Data Analysis: The changes in neurotransmitter concentrations over time following drug
administration are calculated as a percentage of the baseline levels.

Passive Avoidance Test

This behavioral test is used to assess learning and memory in rodents.

o Apparatus: A two-compartment apparatus is used, consisting of a brightly lit "safe"
compartment and a dark "aversive" compartment connected by a door. The floor of the dark
compartment is an electrified grid.

e Acquisition Trial: The animal is placed in the lit compartment. When it enters the dark
compartment, the door closes, and a mild foot shock is delivered.

e Drug Administration: The test compound (Bavisant) or vehicle is administered to the animal
at a specified time before or after the acquisition trial.

o Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the lit
compartment, and the latency to enter the dark compartment is measured.

o Data Analysis: An increase in the latency to enter the dark compartment during the retention
trial is interpreted as an indication of memory of the aversive stimulus. The effect of the drug
on this latency is then evaluated.
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Caption: Bavisant antagonizes the presynaptic H3 receptor, preventing its inhibitory effect on
neurotransmitter release.

Experimental Workflow: In Vivo Microdialysis
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Caption: Workflow for in vivo microdialysis to measure neurotransmitter release following
Bavisant administration.

Logical Relationship: Clinical Development Path
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Caption: Clinical development and repurposing timeline for Bavisant/BEN-2001.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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